molecular formula C23H24N4O3S B10832793 N-[(4-carbamimidoylphenyl)methyl]-3-[2-(dimethylsulfamoyl)phenyl]benzamide

N-[(4-carbamimidoylphenyl)methyl]-3-[2-(dimethylsulfamoyl)phenyl]benzamide

Cat. No.: B10832793
M. Wt: 436.5 g/mol
InChI Key: PJHSDMZESVNZHU-UHFFFAOYSA-N
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Description

Amidine compound 4 is a member of the amidine family, which are organic compounds characterized by the functional group RC(NR)NR2. Amidines are known for their versatility in organic synthesis and their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Amidine compound 4 can be synthesized through several methods. One common route involves the reaction of nitriles with amines in the presence of a catalyst. For example, a copper-catalyzed protocol can be used, where the reaction proceeds smoothly at 100°C in the presence of CuCl, Cs2CO3, and 2,2’-bipyridine under an oxygen atmosphere in 2,2,2-trifluoroethanol solvent . Another method involves the use of a silver-catalyzed, one-pot, four-component reaction of terminal alkynes, TMSN3, sodium sulfinate, and sulfonyl azide .

Industrial Production Methods

Industrial production of amidine compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of Amidine compound 4 are not widely documented, but they likely involve similar catalytic processes as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Amidine compound 4 undergoes various types of chemical reactions, including:

    Oxidation: Amidines can be oxidized to form amidoximes.

    Reduction: Amidines can be reduced to form amines.

    Substitution: Amidines can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of amidines include:

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include amidoximes, amines, and substituted amidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Amidine compound 4 involves its ability to act as both an electrophile and a nucleophile due to the presence of an amino group and an imino group connected to the same carbon atom . This dual reactivity allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis. The specific molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Amidine compound 4 can be compared with other similar compounds, such as:

Amidine compound 4 is unique due to its specific structural features and reactivity, which make it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(4-carbamimidoylphenyl)methyl]-3-[2-(dimethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C23H24N4O3S/c1-27(2)31(29,30)21-9-4-3-8-20(21)18-6-5-7-19(14-18)23(28)26-15-16-10-12-17(13-11-16)22(24)25/h3-14H,15H2,1-2H3,(H3,24,25)(H,26,28)

InChI Key

PJHSDMZESVNZHU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=N)N

Origin of Product

United States

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